

Application Notes and Protocols for Electroplating with Nickel(II) Bromide Trihydrate

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Compound of Interest

Compound Name: Nickel bromide trihydrate

Cat. No.: B12056018

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Nickel(II) bromide trihydrate in nickel electroplating processes. This compound is a key component in specialized plating baths, primarily valued for its role in reducing internal stress in the deposited nickel layer and as an effective anode activator. The following sections detail its application in two common types of nickel electroplating baths: the Nickel Sulfamate bath and the Modified Watts bath.

Introduction to Nickel(II) Bromide Trihydrate in Electroplating

Nickel(II) bromide trihydrate ($\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$) serves as an alternative to nickel chloride in electroplating solutions. Its primary functions are to improve anode dissolution and to modify the mechanical properties of the nickel deposit. The bromide ion is reported to be less aggressive than the chloride ion, which can result in lower tensile stress in the final coating. This is a critical factor in applications where deposit integrity and performance under mechanical or thermal stress are paramount.

Application 1: Nickel Sulfamate Bath

Nickel sulfamate baths are widely used for engineering applications that require low internal stress, high ductility, and good thickness distribution. The addition of Nickel(II) bromide trihydrate can further enhance these properties.

Quantitative Data Summary: Nickel Sulfamate Bath

The following table summarizes a typical composition and operating parameters for a nickel sulfamate bath incorporating Nickel(II) bromide trihydrate.

Parameter	Range	Typical Value
Bath Composition		
Nickel Sulfamate (Ni(SO ₃ NH ₂) ₂)	300 - 450 g/L	400 g/L
Nickel(II) bromide trihydrate	10 - 50 g/L	30 g/L
Boric Acid (H ₃ BO ₃)	30 - 60 g/L	45 g/L
Operating Parameters		
pH	3.5 - 4.5	4.0
Temperature	40 - 60 °C	50 °C
Cathode Current Density	2 - 25 A/dm ²	5 A/dm ²
Agitation	Moderate	Cathode rod or solution circulation

Effect of Bromide Concentration on Internal Stress in Sulfamate Baths

Research has shown a direct correlation between the concentration of bromide ions and the internal stress of the nickel deposit.

Nickel Bromide Concentration	Internal Tensile Stress
0.1 M	140 - 170 MPa ^[1]
0.3 M	140 - 170 MPa ^[1]
0.5 M	140 - 170 MPa ^[1]

Note: The addition of bromide ions in the range of 0.1 to 0.5 M has been shown to produce deposits with low internal tensile stress.^[1]

Experimental Protocol: Nickel Sulfamate Plating

This protocol outlines the steps for preparing and using a nickel sulfamate electroplating bath with Nickel(II) bromide trihydrate.

1. Materials and Reagents:

- Nickel Sulfamate ($\text{Ni}(\text{SO}_3\text{NH}_2)_2$)
- Nickel(II) bromide trihydrate ($\text{NiBr}_2 \cdot 3\text{H}_2\text{O}$)
- Boric Acid (H_3BO_3)
- Deionized water
- Hydrochloric acid or sulfamic acid (for pH adjustment)
- Sodium hydroxide (for pH adjustment)
- Substrate to be plated (e.g., copper, brass)
- Nickel anode
- Plating cell/tank
- DC power supply
- Heater and thermostat

- Agitation system (e.g., magnetic stirrer, cathode rocker)

2. Bath Preparation (for 1 Liter):

- Fill a clean plating tank with approximately 800 mL of deionized water and heat to the desired operating temperature (e.g., 50 °C).
- With continuous agitation, slowly dissolve 400 g of Nickel Sulfamate into the heated water.
- In a separate beaker, dissolve 45 g of Boric Acid in 100 mL of hot deionized water and add it to the main tank.
- In another beaker, dissolve 30 g of Nickel(II) bromide trihydrate in 50 mL of deionized water and add it to the main tank.
- Add deionized water to bring the final volume to 1 Liter.
- Check and adjust the pH to the desired value (e.g., 4.0) using dilute hydrochloric acid/sulfamic acid or sodium hydroxide.
- Filter the solution to remove any undissolved particles.

3. Substrate Preparation:

- Mechanically clean and polish the substrate to remove any surface oxides and achieve the desired surface finish.
- Degrease the substrate using an appropriate alkaline cleaner.
- Rinse the substrate thoroughly with deionized water.
- Activate the substrate surface by dipping it in a dilute acid solution (e.g., 10% sulfuric acid).
- Rinse the substrate again with deionized water immediately before plating.

4. Electroplating Procedure:

- Immerse the prepared substrate (cathode) and the nickel anode into the plating bath.

- Ensure proper electrical connections to the DC power supply.
- Apply the desired cathodic current density (e.g., 5 A/dm²).
- Maintain constant temperature and agitation throughout the plating process.
- Plate for the required duration to achieve the desired thickness.
- After plating, turn off the power supply, remove the substrate, and rinse it thoroughly with deionized water.
- Dry the plated substrate.

Application 2: Modified Watts Bath

The Watts bath is a widely used nickel electroplating solution. A "modified" Watts bath often involves the substitution of nickel chloride with nickel bromide to reduce the internal stress of the deposit. This modification is particularly beneficial for producing semi-bright and ductile nickel coatings.[2]

Quantitative Data Summary: Modified Watts Bath

The following table provides a typical composition and operating parameters for a Modified Watts bath using Nickel(II) bromide trihydrate.

Parameter	Range	Typical Value
Bath Composition		
Nickel Sulfate (NiSO ₄ ·6H ₂ O)	240 - 340 g/L	300 g/L
Nickel(II) bromide trihydrate	15 - 45 g/L	30 g/L
Boric Acid (H ₃ BO ₃)	30 - 45 g/L	40 g/L
Operating Parameters		
pH	3.0 - 4.2	3.8
Temperature	55 - 65 °C	60 °C
Cathode Current Density	2 - 10 A/dm ²	4 A/dm ²
Agitation	Moderate to vigorous	Air or mechanical

Experimental Protocol: Modified Watts Plating

This protocol describes the steps for preparing and operating a Modified Watts nickel electroplating bath.

1. Materials and Reagents:

- Nickel Sulfate hexahydrate (NiSO₄·6H₂O)
- Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
- Boric Acid (H₃BO₃)
- Deionized water
- Sulfuric acid (for pH adjustment)
- Nickel carbonate (for pH adjustment)
- Substrate to be plated
- Nickel anode

- Plating cell/tank
- DC power supply
- Heater and thermostat
- Agitation system

2. Bath Preparation (for 1 Liter):

- Fill a clean plating tank with approximately 800 mL of deionized water and heat to the operating temperature (e.g., 60 °C).
- With continuous agitation, dissolve 300 g of Nickel Sulfate hexahydrate into the heated water.
- In a separate beaker, dissolve 40 g of Boric Acid in 100 mL of hot deionized water and add it to the main tank.
- In another beaker, dissolve 30 g of Nickel(II) bromide trihydrate in 50 mL of deionized water and add it to the main tank.
- Add deionized water to bring the final volume to 1 Liter.
- Check and adjust the pH to the desired value (e.g., 3.8) using dilute sulfuric acid or a slurry of nickel carbonate.
- Filter the solution before use.

3. Substrate Preparation:

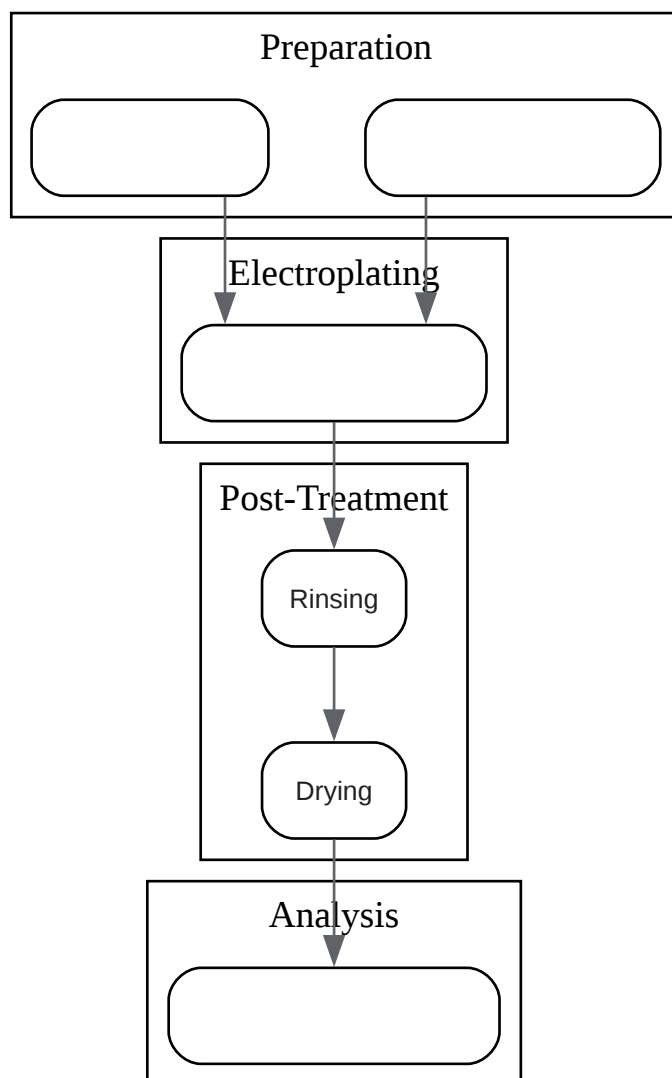
- Follow the same procedure as described in the Nickel Sulfamate Plating protocol.

4. Electroplating Procedure:

- Follow the same procedure as described in the Nickel Sulfamate Plating protocol, adjusting the operating parameters as specified for the Modified Watts bath.

Visualizations

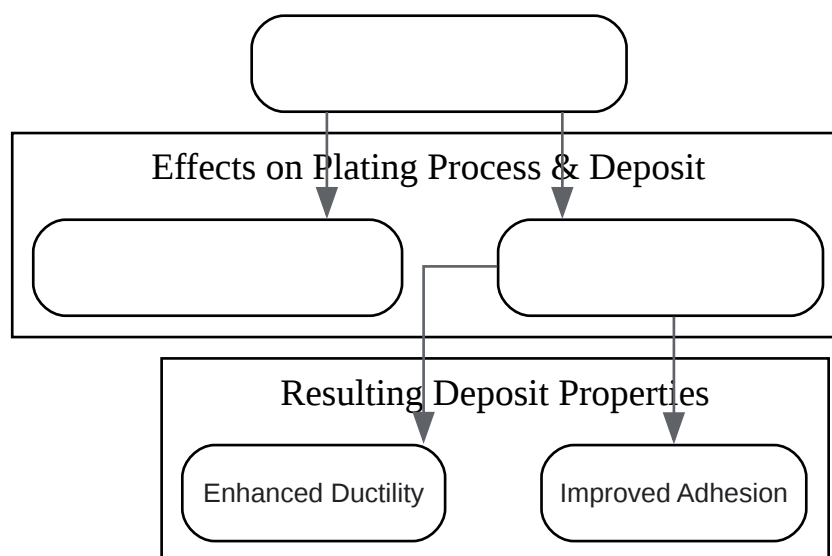
Experimental Workflow



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Caption: General workflow for nickel electroplating.

Role of Nickel(II) Bromide Trihydrate



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Caption: Key roles of Nickel(II) bromide trihydrate.

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References

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- [2. Introduction and Troubleshooting of Nickel Electroplating on PCB board \[ipcb.com\]](https://www.ipcb.com)
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